molecular formula C15H14BF2NO3 B13408893 2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid

2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid

Cat. No.: B13408893
M. Wt: 305.09 g/mol
InChI Key: LZBLIQJRKZLMQM-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative used primarily in laboratory research. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-bromobenzene with 3-fluoro-4-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The resulting intermediate is then treated with boronic acid to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are typically used.

    Substitution: Reactions often involve halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Boronic esters

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is widely used in scientific research, including:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: In the development of molecular probes and imaging agents.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group facilitates the transfer of an aryl or vinyl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(4-methylbenzylcarbamoyl)benzeneboronic acid

Uniqueness

2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its dual fluoro and methylbenzylcarbamoyl groups make it particularly useful in specialized synthetic applications.

Properties

Molecular Formula

C15H14BF2NO3

Molecular Weight

305.09 g/mol

IUPAC Name

[2-fluoro-5-[(3-fluoro-4-methylphenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H14BF2NO3/c1-9-2-3-10(6-14(9)18)8-19-15(20)11-4-5-13(17)12(7-11)16(21)22/h2-7,21-22H,8H2,1H3,(H,19,20)

InChI Key

LZBLIQJRKZLMQM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCC2=CC(=C(C=C2)C)F)F)(O)O

Origin of Product

United States

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